Pomalidomide-PEG2-OH: An In-depth Technical Guide for Researchers
Pomalidomide-PEG2-OH: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG2-OH is a key synthetic building block in the rapidly evolving field of targeted protein degradation. It is a derivative of pomalidomide, an immunomodulatory drug, functionalized with a two-unit polyethylene glycol (PEG) linker terminating in a hydroxyl group. This molecule serves as a crucial component in the construction of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Pomalidomide-PEG2-OH. It details its mechanism of action as a Cereblon (CRBN) E3 ligase ligand and provides insights into its application in the synthesis and evaluation of PROTACs.
Chemical Structure and Properties
Pomalidomide-PEG2-OH combines the structural features of pomalidomide with a hydrophilic PEG linker, making it a versatile tool for PROTAC development. The terminal hydroxyl group allows for further chemical modification and conjugation to a ligand for a protein of interest.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethanol |
| CAS Number | 2143097-10-1[1][2] |
| Molecular Formula | C17H19N3O6[1][2] |
| SMILES | O=C1C=2C(C(=O)N1C3C(=O)NC(=O)CC3)=CC=CC2NCCOCCO[1] |
| InChI Key | Not explicitly available in search results |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 361.35 g/mol [1][2] | Biorbyt, MedChemExpress |
| Appearance | Solid | Multiple supplier data |
| Purity | ≥95% to 99.98% | Multiple supplier data |
| Solubility | Soluble in DMSO. Pomalidomide, the parent compound, has low solubility in aqueous solutions (about 0.01 mg/mL) and is soluble in DMSO at ≥14 mg/mL.[3] | R&D Systems, PubChem |
| Storage | Store at -20°C.[1] Recommended storage for related compounds is at 4°C or -20°C, sealed and away from moisture.[4] | Biorbyt, MedChemExpress |
| Stability | The parent compound, pomalidomide, is stable under recommended storage conditions.[3] However, immunomodulatory drugs like pomalidomide can be hydrolytically and metabolically unstable under physiological conditions.[5] | PubChem, ACS Publications |
Biological and Pharmacological Properties
The biological activity of Pomalidomide-PEG2-OH is intrinsically linked to its pomalidomide moiety, which functions as a molecular glue to the E3 ubiquitin ligase Cereblon (CRBN).
Mechanism of Action
Pomalidomide-PEG2-OH, as part of a PROTAC, facilitates the recruitment of the CRBN E3 ubiquitin ligase complex to a target protein of interest (POI). Pomalidomide itself binds to CRBN, altering its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] This mechanism is harnessed by PROTACs to target other proteins for degradation.
The formation of a ternary complex between the PROTAC (containing Pomalidomide-PEG2-OH), the target protein, and the CRBN E3 ligase is a critical step in this process. The PEG linker in Pomalidomide-PEG2-OH provides the necessary spacing and flexibility to allow for the productive formation of this complex, which ultimately leads to the polyubiquitination of the target protein and its degradation by the 26S proteasome.
Pharmacokinetics and Pharmacodynamics
Specific pharmacokinetic and pharmacodynamic data for Pomalidomide-PEG2-OH are not available as it is a research chemical and not an approved drug. However, the properties of the parent compound, pomalidomide, have been studied. Pomalidomide is orally bioavailable and is metabolized primarily by CYP1A2 and CYP3A4.[7] Its terminal half-life in humans is approximately 7.5 to 9.5 hours.[7] The pharmacokinetic profile of a PROTAC containing Pomalidomide-PEG2-OH would be influenced by the properties of the entire molecule, including the target protein ligand and the linker.
Experimental Protocols
While a specific, detailed protocol for the synthesis of Pomalidomide-PEG2-OH was not found in the search results, a general methodology for the synthesis of pomalidomide-conjugates can be inferred from the literature.
Synthesis of Pomalidomide-PEG2-OH (General Approach)
A plausible synthetic route would involve the nucleophilic aromatic substitution of 4-fluorothalidomide with 2-(2-aminoethoxy)ethanol, followed by coupling with the glutarimide moiety of pomalidomide. Alternatively, pomalidomide can be reacted with a suitable PEGylated reagent containing a leaving group.
Purification and Analysis
Purification of pomalidomide-conjugates is typically achieved through column chromatography on silica gel.[8] The identity and purity of the final product are confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
PROTAC Synthesis using Pomalidomide-PEG2-OH
The terminal hydroxyl group of Pomalidomide-PEG2-OH can be activated, for example, by conversion to a mesylate or tosylate, to facilitate coupling with a nucleophilic group on the target protein ligand. Alternatively, the hydroxyl group can be oxidized to an aldehyde for reductive amination with an amine-containing ligand.
Western Blot Analysis of PROTAC-induced Protein Degradation
A common method to evaluate the efficacy of a PROTAC is to measure the degradation of the target protein by Western blotting.
-
Cell Treatment: Treat cells with the PROTAC at various concentrations and for different durations.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation.
Signaling Pathways and Workflows
Pomalidomide-Induced Protein Degradation Pathway
The following diagram illustrates the mechanism of action of a pomalidomide-based PROTAC.
Caption: Pomalidomide-PROTAC induced protein degradation pathway.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The diagram below outlines a typical workflow for the synthesis and biological evaluation of a PROTAC using Pomalidomide-PEG2-OH.
Caption: General workflow for PROTAC synthesis and evaluation.
Conclusion
Pomalidomide-PEG2-OH is a valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ligase, combined with a flexible and modifiable PEG linker, makes it an ideal starting point for the synthesis of novel PROTACs against a wide range of protein targets. This guide provides a foundational understanding of its properties and applications, enabling scientists and drug developers to effectively utilize this compound in their research endeavors. Further investigation into the specific physicochemical properties and detailed synthetic protocols will undoubtedly accelerate its application in the development of next-generation therapeutics.
References
- 1. biorbyt.com [biorbyt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pomalidomide | E3 ligase ligand | TNFa inhibitor | anti-angiogenic agent | immunomodulator | CAS 19171-19-8 | CC-4047 | actimid | InvivoChem [invivochem.com]
- 8. benchchem.com [benchchem.com]
